REACTION_SMILES
|
[BH4-:14].[CH3:22][OH:23].[ClH:16].[Na+:15].[Na+:21].[O-:17][C:18]([OH:19])=[O:20].[n:1]1[cH:2][c:3]([CH:7]2[CH2:8][CH2:9][C:10](=[O:13])[CH2:11][CH2:12]2)[cH:4][cH:5][cH:6]1>>[n:1]1[cH:2][c:3]([CH:7]2[CH2:8][CH2:9][CH:10]([OH:13])[CH2:11][CH2:12]2)[cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(c2cccnc2)CC1
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CCC(c2cccnc2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |